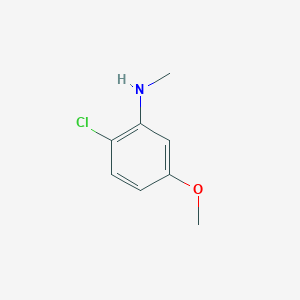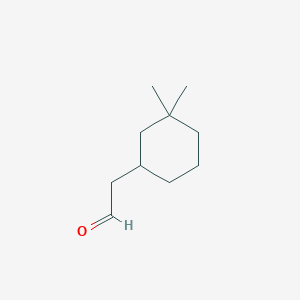
N-(2-乙炔基苯基)乙酰胺
描述
“N-(2-ethynylphenyl)acetamide” is a type of organic compound known as an acetamide . Acetamides are amides derived from acetic acid, which contain the functional group -C(O)NH2. The “2-ethynylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with an ethynyl group (a carbon-carbon triple bond, -C≡CH) attached to the second carbon of the ring .
Molecular Structure Analysis
The molecular structure of “N-(2-ethynylphenyl)acetamide” would consist of a phenyl ring with an ethynyl group attached to one of the carbons, and an acetamide group attached to the same carbon . The exact 3D structure would depend on the specific arrangement and orientation of these groups.科学研究应用
合成和化学性质
化学选择性乙酰化:N-(2-羟苯基)乙酰胺与 N-(2-乙炔基苯基)乙酰胺密切相关,是抗疟药天然合成的中间体。研究探索了利用 Novozym 435 作为催化剂对 2-氨基苯酚进行化学选择性单乙酰化以生成 N-(2-羟苯基)乙酰胺,突出了其在药物合成中的重要性 (Magadum & Yadav, 2018)。
抗癌化合物的合成:对 N-(2-氨基苯基)-2-(2-异丙基苯氧基) 乙酰胺的研究揭示了其作为抗癌药物的潜力。该化合物的合成、结构和分子对接分析针对 VEGFr 受体进行了探索,证明了其在癌症治疗中的潜力 (Sharma et al., 2018)。
治疗应用
抗病毒和神经保护作用:一种苯并喹啉衍生物 2-(2-甲基-喹啉-4-氨基)-N-(2-氯苯基)-乙酰胺,已显示出对日本脑炎具有显着的抗病毒和抗凋亡作用。该化合物在治疗这种病毒性疾病中的治疗功效已得到评估,表明相关化合物在抗病毒治疗中的潜力 (Ghosh et al., 2008)。
抗癌、抗炎和镇痛活性:2-(取代苯氧基) 乙酰胺衍生物已被开发出来,具有显着的抗癌、抗炎和镇痛特性。这些化合物在包括癌症在内的各种疾病的治疗应用中显示出潜力 (Rani et al., 2014)。
材料科学和光伏应用
- 聚合物网络的光引发剂:对由硫杂蒽酮和氨基丙基异丁基 POSS 合成的 2-(9-氧代-9H-硫杂蒽-2-氧基)-N-(3-倍半硅氧烷基丙基) 乙酰胺的研究表明其作为纳米光引发剂用于制备 PMMA 杂化网络。这证明了其在材料科学,特别是聚合物化学中的用途 (Batibay et al., 2020)。
光谱和量子力学研究
- 生物活性化合物研究:已经对苯并噻唑啉酮乙酰胺类似物的光谱和量子力学研究进行了,包括用于光伏电池的潜在用途的光化学和热化学建模。这项研究证明了这些化合物在可再生能源技术中的潜力,突出了它们的光收集效率和电子注入特性 (Mary et al., 2020)。
药物化学中的构象分析
- 药物设计的结构分析:二苯基磷酸乙酸的 N-烷基-N-[2-(二苯基磷酰基)乙基]酰胺的构象分析对于了解其药理学特征至关重要。实验和理论研究提供了对优选构象异构体和分子内氢接触的见解,有助于设计更有效的药物化合物 (Kuznetsova et al., 2021)。
未来方向
The future directions for research on “N-(2-ethynylphenyl)acetamide” would depend on its potential applications. For example, if it were found to have bioactivity, it might be studied as a potential drug. Alternatively, if it had interesting chemical reactivity, it might be studied for use in synthetic chemistry .
属性
IUPAC Name |
N-(2-ethynylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-3-9-6-4-5-7-10(9)11-8(2)12/h1,4-7H,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGNSKOYEKUEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437424 | |
| Record name | N-(2-ethynylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethynylphenyl)acetamide | |
CAS RN |
61403-29-0 | |
| Record name | N-(2-ethynylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1-Phenylethyl)carbamoyl]propanoic acid](/img/structure/B3385076.png)

![6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B3385089.png)
![Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3385096.png)
![2-chloro-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3385098.png)


![5,6-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B3385106.png)

![Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide](/img/structure/B3385122.png)



